molecular formula C9H11F2NO B13048438 (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

Cat. No.: B13048438
M. Wt: 187.19 g/mol
InChI Key: BKMCHPFXUMNRLJ-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral compound with significant relevance in various scientific fields. This compound features a unique structure characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a difluorobenzene derivative.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-N,2,2-trimethyl-N-pyridin-3-ylcyclopropane-1-carboxamide
  • (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
  • (1S,2S)-N-methyl-2-methylsulfonylcyclohexan-1-amine

Uniqueness

The uniqueness of (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

BKMCHPFXUMNRLJ-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)F)N)O

Origin of Product

United States

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